molecular formula C20H21N3O2 B11148470 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide

Cat. No.: B11148470
M. Wt: 335.4 g/mol
InChI Key: MUBWCEKYCYLZSC-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide is a complex organic compound that features a benzofuran and benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Synthesis of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling of the Two Moieties: The final step involves the coupling of the benzofuran and benzimidazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzimidazole moiety, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can undergo various substitution reactions, especially at the benzimidazole ring, where electrophilic or nucleophilic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzofuran moiety can interact with hydrophobic pockets, while the benzimidazole moiety can form hydrogen bonds with amino acid residues in the target protein, leading to inhibition or activation of the target pathway.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1H-benzimidazol-2-yl)methyl]propanamide
  • 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-1,3-benzimidazol-5-yl)methyl]propanamide

Uniqueness

The uniqueness of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and advanced materials.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide

InChI

InChI=1S/C20H21N3O2/c1-23-17-5-3-2-4-16(17)22-19(23)13-21-20(24)9-7-14-6-8-18-15(12-14)10-11-25-18/h2-6,8,12H,7,9-11,13H2,1H3,(H,21,24)

InChI Key

MUBWCEKYCYLZSC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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